molecular formula C8H7FO3 B1297651 4-Fluoro-3-methoxybenzoic acid CAS No. 82846-18-2

4-Fluoro-3-methoxybenzoic acid

Cat. No. B1297651
CAS RN: 82846-18-2
M. Wt: 170.14 g/mol
InChI Key: LWGCZCMLPRMKIZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzoic acid, also known as 3-Fluoro-p-anisic Acid, is a fluorinated benzoic acid building block . It is a white to off-white crystalline powder and is used as an intermediate in the preparation of APIs .


Synthesis Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .


Molecular Structure Analysis

The molecular formula of this compound is C8H7FO3 . It has a molecular weight of 170.14 g/mol . The structure includes a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a fluorine atom attached to a benzene ring .


Chemical Reactions Analysis

This compound can undergo various reactions. It can undergo Fischer esterification to afford esters with a ligustrazine moiety . It can also be transformed into benzoyl chloride using thionyl chloride, which enhances its reactivity and provides a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 286.4±20.0 °C at 760 mmHg , and its melting point ranges from 211°C to 213°C . It has a molar refractivity of 39.9±0.3 cm3 .

Scientific Research Applications

Synthesis and Liquid Crystal Properties

4-Fluoro-3-methoxybenzoic acid and its derivatives are utilized in synthesizing liquid crystals. For instance, two series of 4-methoxybenzoate liquid crystals were synthesized and studied for their mesomorphic properties and the effect of fluoro-substitution. These studies are crucial for understanding phase transition temperatures and properties in liquid crystals, which have applications in display technologies and other areas (Li, Yu, Liu, & Wen, 2010).

Encapsulation and Controlled Release

This compound derivatives have been used in the encapsulation of flavor molecules. For example, vanillic acid, a flavoring agent, was successfully intercalated into layered double hydroxide to produce nanohybrids. These structures are significant for controlled release applications, particularly in the food industry (Hong, Oh, & Choy, 2008).

Insecticidal Activity

Some derivatives, such as 1,3,4-oxadiazoles containing the this compound group, have been synthesized and tested for their insecticidal activity against crop pests. These studies contribute to the development of new insecticides and pest control solutions (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

Pharmaceutical and Antibacterial Applications

This compound derivatives have also been explored in pharmaceutical and antibacterial research. Novel compounds with this moiety have been synthesized and tested for their potential antibacterial activity, contributing to the development of new antibiotics and treatments for bacterial infections (Chandrakantha, Shetty, Nambiyar, Isloor, & Isloor, 2010).

Analytical and Sensory Applications

The compound has applications in sensory technology, as seen in studies involving surface-enhanced Raman scattering (SERS) of vanillic acid. These applications are relevant in analytical chemistry for the detection of specific compounds at very low concentrations (Clavijo, Menendez, & Aroca, 2008).

Safety and Hazards

4-Fluoro-3-methoxybenzoic acid may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Relevant Papers Several papers have been published on the use of this compound. For instance, one study discussed the synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease . Another paper discussed the synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methoxybenzoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, the fluoride substituent enables nucleophilic aromatic substitution, which can be utilized in the synthesis of various derivatives. The carboxylic group of this compound is reactive and can form esters and amides, which are important in biochemical pathways. This compound can undergo Fischer esterification, affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Additionally, it can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for further biochemical applications .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels. For example, its derivatives have shown potential in inhibiting specific enzymes involved in Alzheimer’s disease, thereby affecting neuronal cell function and signaling . Furthermore, the compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in studying cellular reactions and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The fluoride substituent on the benzene ring allows for nucleophilic aromatic substitution, which can lead to the formation of various derivatives with different biological activities. The carboxylic group can participate in enzyme inhibition or activation by forming covalent bonds with active site residues. Additionally, the methoxy group can influence the compound’s binding affinity and specificity towards target biomolecules . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects and can be used to study its therapeutic potential. At higher doses, toxic effects such as cellular toxicity and organ damage have been reported. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect its pharmacokinetics and bioavailability, making it an important factor in drug development and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and enzymes, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, the presence of the methoxy group can influence its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s biochemical effects and contribute to its overall cellular activity .

properties

IUPAC Name

4-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGCZCMLPRMKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344636
Record name 4-Fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82846-18-2
Record name 4-Fluoro-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82846-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-3-methoxybenzoic acid methyl ester (2.55 g, 13.85 mmol) (from Example 34a supra) was dissolved in a mixture of tetrahydrofuran (140 mL) and water (70 mL). Lithium hydroxide monohydrate (5.8 g, 138.5 mmol) was added and the mixture was heated at reflux for 3.5 hours. After quenching with 1 N aqueous hydrochloric acid (150 mL), the solution was extracted with dichloromethane. The phases were separated and the organic layer was dried over anhydrous sodium sulfate. Concentration under reduced pressure gave 4-fluoro-3-methoxybenzoic acid as an off-white solid. (Yield 2.26 g, 96%).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
5.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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